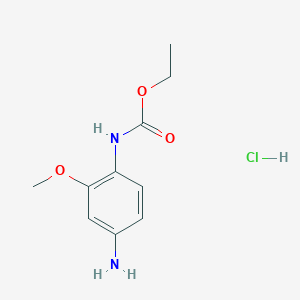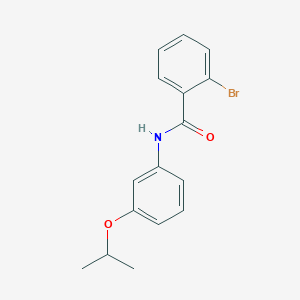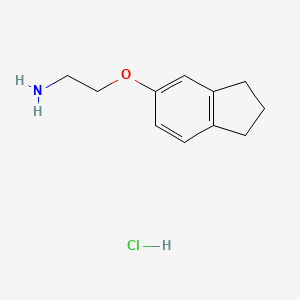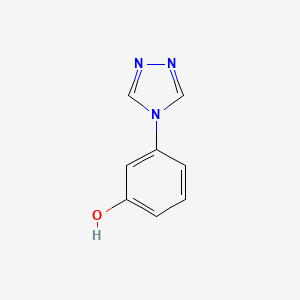![molecular formula C12H17ClFNO B1318329 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride CAS No. 614731-44-1](/img/structure/B1318329.png)
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO . It is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride consists of a piperidine ring with a fluorophenoxy methyl group attached . The compound has a molecular weight of 245.73 g/mol .Applications De Recherche Scientifique
Serotonin Reuptake Inhibition
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is a phenylpiperidine derivative and functions as a selective serotonin reuptake inhibitor (SSRI). This compound, specifically in the form of paroxetine hydrochloride, is used for treating various mental health conditions, including depression, anxiety, and stress disorders (Germann, Ma, Han, & Tikhomirova, 2013).
Antioxidant Properties
Analogues of this compound, such as 4-(l-naphthylamino)-piperidines, have been identified as potent inhibitors of lipid peroxidation. These analogues demonstrate significant antioxidant properties, essential in protecting cells from oxidative stress (Domány, Barta-Szalai, Gere, Farsang, & Schön, 1996).
Cognitive Impairment Treatment
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, particularly FG-7080, has shown potential in improving cognitive impairments caused by cholinergic dysfunction. This is evident in its effect on memory tasks in rats, suggesting a broader application in neurodegenerative conditions (Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki, 1993).
Metabolic Activity in Obesity
Research indicates that derivatives of this compound can influence metabolic activity, specifically in obese rats. Chronic administration led to reduced food intake and weight gain, highlighting its potential role in obesity treatment (Massicot, Steiner, & Godfroid, 1985).
Crystal Structure Analysis
Studies have also focused on analyzing the crystal structure of this compound, particularly in its paroxetine form. Understanding its crystal structure is crucial for its pharmaceutical formulation and stability (Yokota, Uekusa, & Ohashi, 1999).
Pharmacokinetic Studies
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride has been a subject of pharmacokinetic studies, focusing on the compound's clearance and metabolism. This research is fundamental in understanding its behavior in the body and optimizing its therapeutic use (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).
Safety and Hazards
As with any chemical compound, handling 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride requires appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended.
Propriétés
IUPAC Name |
4-[(4-fluorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWBPFYWQAZTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589392 | |
| Record name | 4-[(4-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
614731-44-1 | |
| Record name | 4-[(4-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318251.png)
![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)
![4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318260.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)



![{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride](/img/structure/B1318280.png)



![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)
